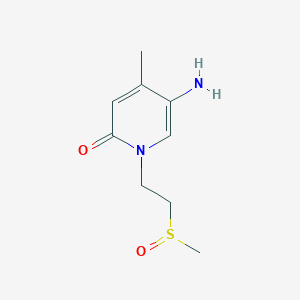

5-Amino-1-(2-methanesulfinylethyl)-4-methyl-1,2-dihydropyridin-2-one

Description

5-Amino-1-(2-methanesulfinylethyl)-4-methyl-1,2-dihydropyridin-2-one is a dihydropyridinone derivative characterized by a methanesulfinylethyl substituent at the N1 position and a methyl group at C2. The sulfinyl group (S=O) introduces polarity and electronic effects that distinguish it from analogs with ether, alkyl, or heterocyclic substituents.

Properties

Molecular Formula |

C9H14N2O2S |

|---|---|

Molecular Weight |

214.29 g/mol |

IUPAC Name |

5-amino-4-methyl-1-(2-methylsulfinylethyl)pyridin-2-one |

InChI |

InChI=1S/C9H14N2O2S/c1-7-5-9(12)11(6-8(7)10)3-4-14(2)13/h5-6H,3-4,10H2,1-2H3 |

InChI Key |

HVFGMRPGCYLBEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C=C1N)CCS(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Amino-1-(2-methanesulfinylethyl)-4-methyl-1,2-dihydropyridin-2-one typically involves:

- Construction of the dihydropyridin-2-one ring system.

- Introduction of the amino group at position 5.

- Alkylation at the nitrogen (position 1) with a 2-methanesulfinylethyl substituent.

- Methylation at position 4.

The key challenge is the selective functionalization of the pyridinone ring and the incorporation of the sulfinyl-containing side chain, which requires careful control of reaction conditions to avoid side reactions.

Specific Synthetic Routes

Base-Mediated Cyclization and Functionalization

A notable approach involves starting from 4-aminotetrahydropyridinylidene salts, which upon treatment with aldehydes under alkaline conditions, yield substituted dihydropyridinones. The process can be summarized as follows:

- The 4-aminotetrahydropyridinylidene salt is suspended in water.

- Potassium hydroxide solution is added to generate a reactive intermediate.

- Addition of an aldehyde (for example, 2-methanesulfinylethanal or related sulfinyl-containing aldehyde) leads to substitution at position 5.

- The reaction is stirred at room temperature for several days (typically 4-5 days).

- The product is isolated by filtration, washing, and drying, often followed by recrystallization to obtain pure dihydropyridinone derivatives.

This method allows the introduction of various substituents at position 5, including aminoalkyl groups with sulfinyl functionalities, by choosing the appropriate aldehyde.

Alkylation of 5-Amino-4-methyl-1,2-dihydropyridin-2-one

Another method involves:

- Starting with 5-amino-4-methyl-1,2-dihydropyridin-2-one.

- Alkylation at the nitrogen (position 1) using 2-methanesulfinylethyl halides (e.g., bromide or chloride).

- The reaction is typically carried out in the presence of a base (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

- The reaction temperature is controlled to optimize yield and minimize side reactions.

- Purification is achieved by crystallization or chromatographic techniques.

This approach is efficient for introducing the sulfinyl-containing side chain after ring formation and amino substitution.

Alternative Approaches and Improvements

- Some patents describe the preparation of related 4-amino-5-methylpyridone intermediates under elevated temperatures (160-200 °C) in autoclaves using potassium hydroxide in methanol, which may be adapted for the target compound synthesis with modifications.

- The use of platinum catalysts for hydrogenation steps to prepare intermediates has also been reported, which may be relevant for the reduction of nitro or N-oxide precursors in the synthetic pathway.

Reaction Conditions and Yields

Mechanistic Insights

- The reaction of 4-aminotetrahydropyridinylidene salts with aldehydes under alkaline conditions proceeds through nucleophilic addition of the amino group to the aldehyde, followed by ring closure and rearrangement to yield substituted dihydropyridinones.

- Alkylation at the nitrogen involves nucleophilic substitution where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide bearing the sulfinyl group, forming the N-substituted product.

- Elevated temperature reactions in autoclaves facilitate ring closure and dehalogenation steps but require careful control to prevent side reactions and degradation.

Summary and Perspectives

The preparation of This compound is achieved mainly through:

- Base-mediated reaction of 4-aminotetrahydropyridinylidene salts with sulfinyl-containing aldehydes.

- Subsequent alkylation of the dihydropyridinone nitrogen with 2-methanesulfinylethyl halides.

- Alternative high-temperature methods for related intermediates provide scalable routes.

These methods provide moderate to high yields and allow structural modifications for pharmaceutical applications. Ongoing research focuses on optimizing reaction times, temperatures, and purification processes to enhance yields and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-methanesulfinylethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-1-(2-methanesulfinylethyl)-4-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-methanesulfinylethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group and the methanesulfinylethyl side chain play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural and electronic properties of the target compound with its analogs:

Key Observations:

- Steric Bulk: The methanesulfinylethyl group introduces moderate steric hindrance, intermediate between smaller methoxymethyl and bulkier thiazolylmethyl groups.

Stability and Reactivity

- Sulfinyl Group Reactivity: The sulfinyl moiety is redox-sensitive, prone to oxidation (to sulfone) or reduction (to sulfide), necessitating inert-atmosphere handling (e.g., under nitrogen) . Ether-containing analogs (e.g., methoxyethyl) are more hydrolytically stable but lack the sulfinyl group's electronic versatility.

- Thermal Stability: Analogous compounds like 5-Amino-1-(ethoxymethyl)-4-methyl-1,2-dihydropyridin-2-one require storage below 50°C to prevent decomposition . The sulfinyl derivative may exhibit similar or greater thermal sensitivity due to its reactive functional group.

Biological Activity

5-Amino-1-(2-methanesulfinylethyl)-4-methyl-1,2-dihydropyridin-2-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Bromination : Starting from a pyridine derivative, bromination is performed using bromine or N-bromosuccinimide (NBS).

- Amination : The brominated intermediate undergoes nucleophilic substitution with an amine to introduce the amino group.

- Cyclization : The final step involves cyclization to form the dihydropyridinone ring structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of dihydropyridinone derivatives, including this compound. Research indicates that compounds with similar structures exhibit selective anti-leukemic effects. For example, a study tested various derivatives against human leukemia cells (CCRF-CEM) and non-tumorigenic human lung fibroblasts (MRC-5) using an XTT assay. At a concentration of 50 µM, some compounds demonstrated moderate activity against leukemia cells while showing low cytotoxicity towards fibroblasts .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro assays against Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria showed promising results. The compound exhibited significant inhibitory effects on bacterial growth, indicating its potential as an antibacterial agent .

Study 1: Anticancer Activity Assessment

In a study focusing on the anticancer activity of dihydropyridinone derivatives, researchers synthesized several compounds and evaluated their effects on leukemia cell lines. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential in cancer treatment.

Study 2: Antibacterial Efficacy

Another study assessed the antibacterial efficacy of this compound against common bacterial strains. The compound was tested using the inhibition zone method, demonstrating effective inhibition against both E. coli and Bacillus subtilis, with varying degrees of potency depending on the specific structural modifications made to the compound .

Data Tables

| Biological Activity | Concentration Tested (µM) | Effect Observed |

|---|---|---|

| Anti-leukemic | 5 | Moderate activity |

| Anti-leukemic | 50 | Selective toxicity |

| Antibacterial (E. coli) | Varies | Significant inhibition |

| Antibacterial (B. subtilis) | Varies | Significant inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.